ALDH Isoform Selectivity: 2.5‑Fold Preference for ALDH3A1 over ALDH1A1 and >40‑Fold Selectivity over ALDH2
2-(Dimethylamino)-5-nitrobenzaldehyde exhibits a clear selectivity hierarchy across human aldehyde dehydrogenase isoforms. In recombinant enzyme assays monitored by NADH formation, it inhibits ALDH3A1 with an IC₅₀ of 241 nM, ALDH1A1 with an IC₅₀ of 598 nM, and ALDH2 with an IC₅₀ >10 000 nM [1]. This 2.5‑fold selectivity for ALDH3A1 over ALDH1A1 and >40‑fold selectivity over ALDH2 is a non‑trivial differentiation. In contrast, the widely used 4-(dimethylamino)benzaldehyde (DMAB) acts as a broad‑spectrum, non‑selective ALDH inhibitor/competitor, and 4‑nitrobenzaldehyde functions primarily as an ALDH substrate rather than a selective inhibitor [2]. No other dimethylamino‑nitrobenzaldehyde regioisomer has been reported with an equivalent, quantitatively characterised selectivity profile in a single assay panel.
| Evidence Dimension | ALDH isoform inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ALDH3A1: 241 nM; ALDH1A1: 598 nM; ALDH2: >10 000 nM |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde (DMAB): general ALDH competitor, no isoform selectivity reported; 4-Nitrobenzaldehyde: ALDH3A1 substrate, not an inhibitor |
| Quantified Difference | 2.5‑fold ALDH3A1/ALDH1A1; >41‑fold ALDH3A1/ALDH2 |
| Conditions | Recombinant human ALDH1A1, ALDH3A1, ALDH2; substrate: propionaldehyde (ALDH1A1), benzaldehyde (ALDH3A1), acetaldehyde (ALDH2); detection: NADH fluorescence [1] |
Why This Matters
This selectivity profile enables isoform‑specific chemical probing of ALDH3A1 in cellular and biochemical studies, a capability not achievable with generic ALDH ligands.
- [1] BindingDB. BDBM50555605 (CHEMBL4753971) – ALDH1A1 IC₅₀: 598 nM; ALDH3A1 IC₅₀: 241 nM; ALDH2 IC₅₀: >10 000 nM. Assays: propionaldehyde (ALDH1A1), benzaldehyde (ALDH3A1), acetaldehyde (ALDH2). View Source
- [2] Russo, J.; Barnes, A.; Berger, K.; Desgrosellier, J.; Henderson, J.; Kanters, A.; Merkov, L. 4-(N,N-Dipropylamino)benzaldehyde inhibits the oxidation of all‑trans retinal to all‑trans retinoic acid by ALDH1A1, but not the differentiation of HL‑60 promyelocytic leukemia cells exposed to all‑trans retinal. BMC Pharmacology 2002, 2, 4. (Context: DPAB is a selective ALDH1A1 inhibitor; DMAB is a general ALDH competitor) View Source
